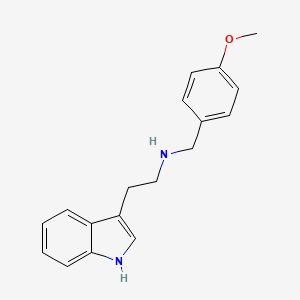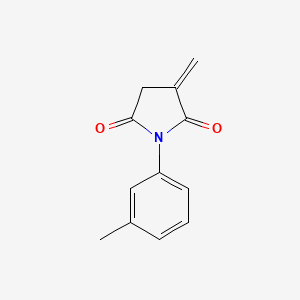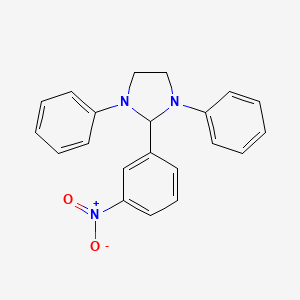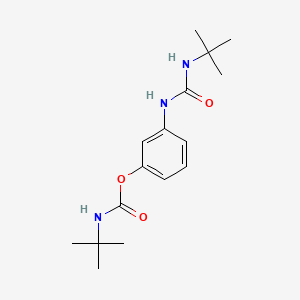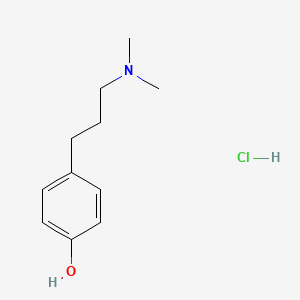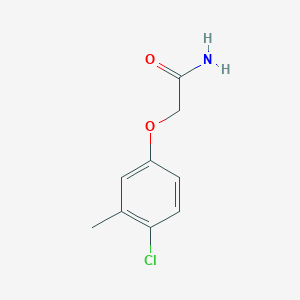
Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C7H7NO2S and a molecular weight of 169.2 g/mol. This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a pyridine derivative with a sulfur-containing reagent in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and high efficiency while minimizing waste and environmental impact.
Chemical Reactions Analysis
Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and aryl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a dihydropyridine derivative, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure, making it potentially useful in the treatment of hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
Methyl 6-sulfanylidene-1,6-dihydropyridine-2-carboxylate can be compared with other dihydropyridine derivatives, such as nifedipine, nicardipine, and amlodipine. These compounds share similar mechanisms of action as calcium channel blockers but differ in their specific chemical structures and pharmacological properties. The uniqueness of this compound lies in its sulfur-containing moiety, which may confer distinct biological activities and chemical reactivity .
Similar compounds include:
Properties
CAS No. |
74470-35-2 |
|---|---|
Molecular Formula |
C7H7NO2S |
Molecular Weight |
169.2 g/mol |
IUPAC Name |
methyl 6-sulfanylidene-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H7NO2S/c1-10-7(9)5-3-2-4-6(11)8-5/h2-4H,1H3,(H,8,11) |
InChI Key |
SRVBCPSQQSBLJP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=S)N1 |
Canonical SMILES |
COC(=O)C1=CC=CC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


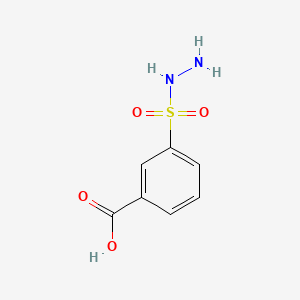
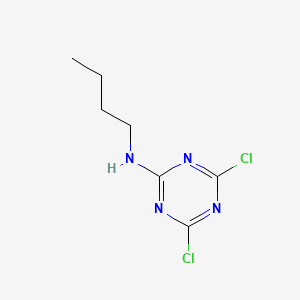

![Pyridine, 2,6-bis[(diphenylphosphino)methyl]-](/img/structure/B3056743.png)
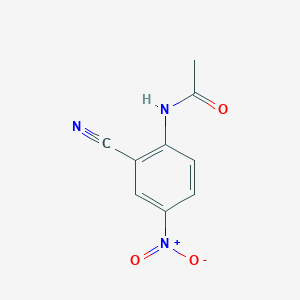
dimethylsilane](/img/structure/B3056745.png)
